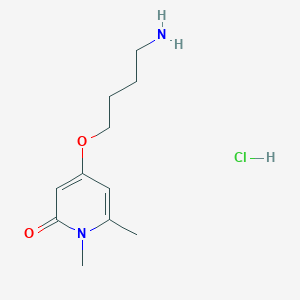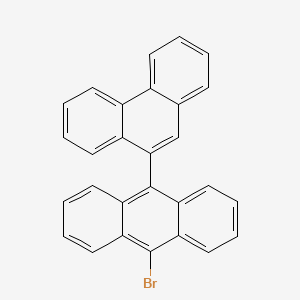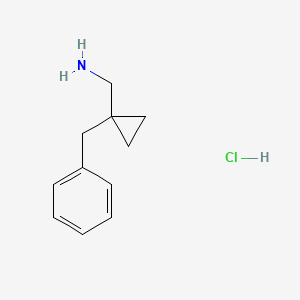
2-(Azetidin-3-ylmethyl)pyridine dihydrochloride
Vue d'ensemble
Description
“2-(Azetidin-3-ylmethyl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 1864059-36-8 . It has a molecular weight of 221.13 . The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H12N2.2ClH/c1-2-4-11-9(3-1)5-8-6-10-7-8;;/h1-4,8,10H,5-7H2;2*1H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 221.13 . The InChI code, which represents its molecular structure, is1S/C9H12N2.2ClH/c1-2-4-11-9(3-1)5-8-6-10-7-8;;/h1-4,8,10H,5-7H2;2*1H .
Applications De Recherche Scientifique
PET Imaging Ligand for Nicotinic Receptors
One significant application of azetidine derivatives, similar to 2-(Azetidin-3-ylmethyl)pyridine dihydrochloride, is their use in positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors (nAChRs). For instance, a fluoro derivative of an azetidine-based compound, labeled with fluorine-18, showed promise for PET imaging of central nAChRs in in vivo studies (Doll et al., 1999).
Affinity for Nicotinic Acetylcholine Receptors
Azetidine derivatives exhibit high affinity for nicotinic acetylcholine receptors. Some azetidine compounds, especially those with specific halogen substituents on the pyridyl fragment, have shown subnanomolar affinity for nAChRs, indicating their potential as pharmacological probes and candidates for developing radiohalogenated tracers to study nAChRs (Koren et al., 1998).
Potential Antidepressant and Nootropic Agents
Azetidine compounds have been investigated for their antidepressant and nootropic activities. Certain azetidine derivatives, specifically those with dimethoxy substitution on the aryl ring, exhibited the highest antidepressant activity in in vivo tests. This suggests the potential of the azetidine skeleton as a CNS active agent and its exploration for developing potent CNS active agents (Thomas et al., 2016).
Antimicrobial Applications
Azetidine derivatives have also been synthesized and tested for their antimicrobial activity. Some azetidine-2-one derivatives showed significant activity, indicating their potential application as antibiotics (Rani & Reddy, 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2-(azetidin-3-ylmethyl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-4-11-9(3-1)5-8-6-10-7-8;;/h1-4,8,10H,5-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWHIQUDOYCUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864059-36-8 | |
| Record name | 2-[(azetidin-3-yl)methyl]pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1380929.png)













